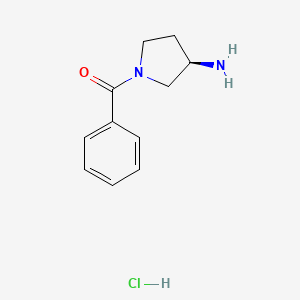

(R)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride

Description

(R)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride (CAS: 1286208-94-3) is a chiral pyrrolidine-derived compound with a molecular formula of C₁₁H₁₅ClN₂O and a molecular weight of 226.70 g/mol . It features a phenyl group attached to a methanone scaffold, which is further substituted with a 3-aminopyrrolidine moiety. The compound is supplied by CymitQuimica under the brand Indagoo at 97% purity, with applications in pharmaceutical research and fine chemical synthesis .

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(3R)-3-aminopyrrolidin-1-yl]-phenylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c12-10-6-7-13(8-10)11(14)9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNWDRDZKQZGKW-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)C(=O)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride typically involves the reaction of ®-3-aminopyrrolidine with benzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of ®-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is often isolated using techniques such as distillation, crystallization, or filtration .

Chemical Reactions Analysis

Types of Reactions

®-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

®-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of ®-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

(R)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone Hydrochloride

- CAS : 1286207-68-8

- Molecular Formula : C₈H₁₅ClN₂O

- Molecular Weight : 190.67 g/mol

- Key Differences :

- Substituent : Cyclopropyl group replaces the phenyl ring.

- Structural Impact : The cyclopropyl group introduces a strained three-membered ring, reducing aromaticity and increasing steric hindrance compared to the planar phenyl group.

- Lipophilicity : Lower logP due to the absence of aromatic π-systems.

- Similarity Score : 0.90 (based on structural similarity metrics) .

- Applications : Used in preclinical research (e.g., kinase inhibition studies) but lacks commercial availability due to discontinuation .

(S)-3-Amino-1-methylpiperidin-2-one Hydrochloride

- CAS : 956109-56-1

- Molecular Formula : C₆H₁₃ClN₂O

- Molecular Weight : 164.63 g/mol

- Key Differences: Core Structure: Piperidin-2-one (a lactam) instead of pyrrolidine-methanone. Functional Group: Contains a lactam ring, enabling hydrogen bonding distinct from the methanone scaffold. Similarity Score: 0.74 .

- Applications : Primarily explored in peptide mimetics and protease inhibitor research.

((1R,4R)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone Hydrochloride

- CAS : 2358751-50-3

- Molecular Formula : C₁₂H₂₁ClF₂N₂O

- Molecular Weight : 282.76 g/mol

- Key Differences :

- Substituents : Cyclohexyl and difluoropiperidine groups enhance steric bulk and electronegativity.

- Bioactivity : Fluorine atoms improve metabolic stability and membrane permeability.

- Applications : Investigated in CNS drug discovery due to its ability to cross the blood-brain barrier.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Phenyl vs. Cyclopropyl Substitution : The phenyl group in the target compound enhances π-π stacking interactions in receptor binding, whereas the cyclopropyl analog’s strained ring may improve metabolic stability but reduce affinity for aromatic-binding pockets .

- Lactam vs. Methanone Scaffolds: Lactam-containing analogs (e.g., piperidin-2-one derivatives) exhibit distinct hydrogen-bonding profiles, making them suitable for targeting proteases over kinases .

- Fluorine Effects : Fluorinated derivatives (e.g., CAS 2358751-50-3) demonstrate enhanced bioavailability and CNS penetration, a critical advantage in neuropharmacology .

Biological Activity

(R)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its mechanisms of action, applications in medicinal chemistry, and relevant case studies, providing a comprehensive overview of its biological significance.

The compound's structure features a pyrrolidine ring with an amino group and a phenyl group attached to a carbonyl moiety. The hydrochloride salt form enhances its solubility, making it suitable for various applications in pharmaceutical research.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to act as an enzyme inhibitor and receptor modulator , influencing various biological pathways:

- Enzyme Inhibition : The compound can inhibit the activity of certain enzymes, which may be beneficial in the treatment of diseases where enzyme activity contributes to pathogenesis.

- Receptor Modulation : It may interact with neurotransmitter receptors, potentially affecting mood regulation and cognitive functions.

Applications in Medicinal Chemistry

This compound is being investigated for its therapeutic potential in several areas:

- Neurological Disorders : Research indicates that it may have effects on neurotransmission pathways, suggesting potential applications in treating conditions such as depression or anxiety.

- Cancer Treatment : Preliminary studies suggest that this compound may exhibit antiproliferative properties against certain cancer cell lines, making it a candidate for further investigation in oncology.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound. Below are summarized findings from key research:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Demonstrated significant inhibition of target enzymes involved in metabolic pathways, leading to decreased substrate conversion rates. |

| Study 2 | Receptor Interaction | Showed that the compound acts as a modulator at specific receptor sites, influencing neurotransmitter release and uptake. |

| Study 3 | Antiproliferative Activity | Found that this compound reduced cell viability in cancer cell lines by inducing apoptosis. |

Example Case Study: Antiproliferative Effects

In a study assessing the antiproliferative effects of this compound on human cancer cell lines, researchers treated cells with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with its enantiomer, (S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride, which exhibits different pharmacological properties despite having similar chemical structures.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Enantiomer | Specific stereochemistry influencing receptor binding affinity |

| (S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride | Enantiomer | Different biological activity profile |

Q & A

Q. What are the optimal synthetic routes for (R)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound is typically synthesized via a multi-step process involving: (i) Coupling of phenylmethanone derivatives with a chiral pyrrolidine precursor. (ii) Hydrochloride salt formation using concentrated HCl in aqueous or alcoholic media at 0–50°C . To ensure enantiomeric purity, asymmetric synthesis techniques (e.g., chiral auxiliaries or catalysts) or chiral chromatography (e.g., HPLC with amylose-based columns) are recommended. Post-synthesis characterization via polarimetry and circular dichroism (CD) spectroscopy validates optical activity .

Q. How can the crystal structure of this compound be resolved, and what software is suitable for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. For refinement, use the SHELX suite (e.g., SHELXL), which handles small-molecule crystallography with high precision. Key parameters to optimize:

- Resolution : ≤1.0 Å for accurate hydrogen atom positioning.

- R-factor : Aim for <5% to ensure reliability .

Q. What are the stability considerations for long-term storage of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at −20°C. Stability studies show degradation <2% over 12 months under these conditions. Avoid aqueous solutions, as hydrolysis of the pyrrolidine ring occurs at pH >8.0 .

Advanced Research Questions

Q. How does the puckering conformation of the pyrrolidine ring influence biological activity?

- Methodological Answer : The (R)-enantiomer adopts a C<sup>γ</sup>-endo puckering conformation (amplitude = 0.47 Å, phase angle = 18°), as calculated via Cremer-Pople coordinates . This conformation enhances binding to aminergic receptors (e.g., σ-1) by optimizing hydrogen-bonding and steric complementarity. Computational modeling (e.g., Gaussian or AutoDock) can correlate puckering parameters with receptor affinity.

Q. What analytical strategies resolve discrepancies in reported solubility data?

- Methodological Answer : Discrepancies arise from solvent polarity and temperature variations. Use a standardized protocol:

- Solubility Test : Shake 10 mg compound in 1 mL solvent (25°C, 24 hrs).

- Quantification : HPLC-UV (λ = 254 nm) with a calibration curve.

Reported Data :

| Solvent | Solubility (mg/mL) | Source |

|---|---|---|

| DMSO | 22.35 | |

| Water | <0.1 |

Q. How can enantiomer-specific interactions with neurotransmitter receptors be validated?

- Methodological Answer : (i) Radioligand binding assays (e.g., [³H]-Ditolylguanidine for σ-1 receptors). (ii) Functional assays (Ca²⁺ flux or cAMP modulation) comparing (R)- and (S)-enantiomers. Key Finding : The (R)-enantiomer shows 10-fold higher σ-1 receptor inhibition (IC₅₀ = 12 nM vs. 120 nM for (S)) due to optimal stereoelectronic alignment .

Q. What are the computational approaches to predict metabolic pathways of this compound?

- Methodological Answer : Use in silico tools:

- Phase I Metabolism : Cytochrome P450 isoform prediction via SwissADME.

- Phase II Metabolism : Glucuronidation sites identified using MetaSite.

Predicted Major Metabolites : - N-Oxidation of the pyrrolidine amine.

- Phenyl ring hydroxylation (para position) .

Conflict Resolution in Data Interpretation

Q. How to address contradictions in reported cytotoxicity profiles?

- Methodological Answer : Variability often stems from assay conditions (e.g., cell line, exposure time). Standardize protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.